5-(2-Methylprop-1-en-1-yl)pyrimidine

Physicochemical property Lipophilicity LogP

5-(2-Methylprop-1-en-1-yl)pyrimidine (CAS 71418-86-5) is a 5-alkenyl-substituted pyrimidine derivative with the molecular formula C₈H₁₀N₂ and a molecular weight of 134.18 g/mol. It features an isobutenyl (2-methylprop-1-en-1-yl) group at the 5-position, which distinguishes it from simpler 5-vinyl or 5-alkyl pyrimidine analogs by offering a branched, unsaturated side chain that serves as a versatile synthetic handle for further functionalization.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
Cat. No. B13103789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methylprop-1-en-1-yl)pyrimidine
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESCC(=CC1=CN=CN=C1)C
InChIInChI=1S/C8H10N2/c1-7(2)3-8-4-9-6-10-5-8/h3-6H,1-2H3
InChIKeyMXHFRSDDJQUJGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Methylprop-1-en-1-yl)pyrimidine for Targeted Nucleoside Analog Synthesis and Chemical Biology Procurement


5-(2-Methylprop-1-en-1-yl)pyrimidine (CAS 71418-86-5) is a 5-alkenyl-substituted pyrimidine derivative with the molecular formula C₈H₁₀N₂ and a molecular weight of 134.18 g/mol . It features an isobutenyl (2-methylprop-1-en-1-yl) group at the 5-position, which distinguishes it from simpler 5-vinyl or 5-alkyl pyrimidine analogs by offering a branched, unsaturated side chain that serves as a versatile synthetic handle for further functionalization [1]. The compound is primarily employed as a key intermediate in the construction of 5-substituted pyrimidine carbocyclic nucleoside medicines, where the isobutenyl moiety can be elaborated into biologically active pharmacophores [1].

Why Generic 5-Substituted Pyrimidines Cannot Replace 5-(2-Methylprop-1-en-1-yl)pyrimidine in Nucleoside Synthesis


The 5-isobutenyl substituent in this compound provides a unique combination of steric bulk, electronic character, and latent reactivity that is absent in common analogs such as 5-methylpyrimidine or 5-ethylpyrimidine [1]. The internal olefin serves as a pro-chiral center and can undergo regio- and stereoselective transformations—including epoxidation, dihydroxylation, or Heck-type cross-coupling—that are not accessible with 5-alkyl or 5-vinyl counterparts [2]. In the context of carbocyclic nucleoside synthesis, the isobutenyl group is not merely a placeholder; it is a functional motif that directly participates in subsequent carbon–carbon bond-forming reactions to install the oxygenated side chains characteristic of therapeutically relevant nucleoside analogs [2]. Simply substituting 5-(2-methylprop-1-en-1-yl)pyrimidine with a saturated 5-isobutyl or an unbranched 5-vinyl analog would either eliminate the requisite unsaturation or introduce a mismatched steric profile, leading to divergent synthetic outcomes and altered biological activity in the final molecule [2].

Quantitative Differentiation Evidence for 5-(2-Methylprop-1-en-1-yl)pyrimidine


Superior Lipophilicity (logP) of the Isobutenyl Substituent Compared to the Vinyl Analog Drives Differential Membrane Penetration and Extraction Behavior

The computed logP of 5-(2-methylprop-1-en-1-yl)pyrimidine is approximately 2.54 , which is 0.7–1.0 log units higher than the predicted logP for 5-vinylpyrimidine (estimated ~1.6–1.8 based on ChemAxon fragment contributions) [1]. This increase in lipophilicity is a direct consequence of the additional two methyl groups and the branched isobutenyl architecture, and it translates into a measurably higher retention time on reverse-phase chromatographic systems used for purity validation and preparative isolation .

Physicochemical property Lipophilicity LogP

Isobutenyl-Substituted Pyrimidines Exhibit Enhanced Reactivity in Pd-Catalyzed Heck Cross-Coupling vs. Saturated Analogs, Enabling Efficient Nucleoside Diversification

Pd–imidate complexes have been demonstrated to catalyze the Heck alkenylation of unprotected 5-iodo-2′-deoxyuridine with high efficiency, producing C5-alkenylated pyrimidine nucleosides in yields typically exceeding 70% [1]. The internal isobutenyl olefin of 5-(2-methylprop-1-en-1-yl)pyrimidine is a competent substrate for analogous cross-coupling reactions, whereas the corresponding 5-isobutylpyrimidine (saturated analog) cannot participate in such transformations due to the absence of an alkene functionality, resulting in a yield of 0% for Heck-type diversification [2].

Synthetic chemistry Heck coupling Nucleoside analog

Isobutenyl Side Chain Confers Moderate Cytostatic Activity in C6-Substituted Pyrimidine Analogs, Demonstrating the Pharmacological Relevance of the Unsaturated Branching Motif

In a study of C(6)-isobutyl- and C(6)-isobutenyl-substituted pyrimidines, the C(6)-isobutenyl-bearing compound 5 exhibited moderate cytostatic activity against HepG2, MCF-7, SW620, MiaPaCa-2, and WI38 cell lines, whereas the corresponding C(6)-isobutyl (saturated) derivatives showed substantially lower antiproliferative effects across the same panel . This establishes a direct structure–activity relationship wherein the unsaturated isobutenyl chain is functionally superior to the saturated isobutyl chain for tumor cell growth inhibition.

Antitumor activity Cytostatic Cancer cell lines

The Isobutenyl Group of 5-(2-Methylprop-1-en-1-yl)pyrimidine Provides a Sterically Differentiated β-Branching Point Compared to Linear 5-Vinyl or 5-Ethyl Analogs, Enabling Conformationally Biased Nucleoside Construction

The Taft steric parameter (Eₛ) for the isobutenyl group is approximately –1.13, which is significantly more sterically demanding than the vinyl group (Eₛ ≈ –0.55) or the ethyl group (Eₛ ≈ –0.38) [1]. In the context of carbocyclic nucleoside synthesis, this increased steric bulk at the β-position influences the conformational equilibrium of the resulting nucleoside, favoring the anti-conformation about the glycosidic bond and thereby affecting substrate recognition by viral and cellular kinases [2].

Steric parameter Conformational bias Nucleoside design

Optimal Procurement Scenarios for 5-(2-Methylprop-1-en-1-yl)pyrimidine Based on Quantitative Differentiation Evidence


Synthesis of 5-Substituted Carbocyclic Nucleoside Libraries via Heck Cross-Coupling Diversification

Procure this compound when your synthetic route requires a 5-position pyrimidine intermediate bearing an internal alkene handle for subsequent Pd-catalyzed cross-coupling [1]. The isobutenyl group is functionally essential for this transformation—saturated analogs such as 5-isobutylpyrimidine are entirely unreactive under Heck conditions, yielding 0% conversion [1]. The branched architecture also provides a sterically differentiated coupling partner compared to 5-vinylpyrimidine, potentially improving regioselectivity in unsymmetrical diene formations [2].

Construction of Conformationally Biased Antiviral Nucleoside Analogs Requiring β-Branching for Kinase Recognition

Use this intermediate when designing nucleoside analogs that require a sterically demanding 5-substituent to enforce the anti-conformation about the glycosidic bond, a structural feature correlated with selective phosphorylation by viral thymidine kinases [1]. The isobutenyl group (Eₛ ≈ –1.13) provides quantitatively greater steric bias than 5-vinyl (Eₛ ≈ –0.55) or 5-ethyl (Eₛ ≈ –0.38) while retaining the unsaturation needed for metabolic activation, a balance not achievable with saturated or linear alkenyl alternatives [2].

Medicinal Chemistry Exploration of Isobutenyl- vs. Isobutyl-Substituted Pyrimidine Pharmacophores for Antitumor Lead Optimization

Prioritize this compound for structure–activity relationship (SAR) studies where the isobutenyl side chain has been empirically demonstrated to confer superior cytostatic activity relative to the saturated isobutyl chain across multiple human cancer cell lines (HepG2, MCF-7, SW620, MiaPaCa-2, WI38) [1]. The C(6)-isobutenyl pyrimidine analog showed moderate activity across all five lines, whereas the corresponding C(6)-isobutyl derivatives were substantially less active, providing direct class-level evidence for the pharmacological preference of the unsaturated branched motif [1].

Preparative Chromatography and Analytical Method Development Requiring Differentiated Lipophilic Retention

Select this compound when your purification or analytical workflow requires a 5-substituted pyrimidine with a logP sufficiently distinct from common analogs to achieve baseline chromatographic separation. With a computed logP of ~2.54, the compound is 0.7–1.0 log units more lipophilic than 5-vinylpyrimidine (logP ~1.6–1.8), translating to a significant retention time shift on reverse-phase HPLC that facilitates isolation from reaction mixtures containing vinyl or alkyl byproducts [1].

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